(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1705692-16-5
VCID: VC5055258
InChI: InChI=1S/C20H25FN4O2S/c1-14-19(28-23-22-14)20(26)25-10-6-15(7-11-25)24-12-8-16(9-13-24)27-18-5-3-2-4-17(18)21/h2-5,15-16H,6-13H2,1H3
SMILES: CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Molecular Formula: C20H25FN4O2S
Molecular Weight: 404.5

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

CAS No.: 1705692-16-5

Cat. No.: VC5055258

Molecular Formula: C20H25FN4O2S

Molecular Weight: 404.5

* For research use only. Not for human or veterinary use.

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone - 1705692-16-5

Specification

CAS No. 1705692-16-5
Molecular Formula C20H25FN4O2S
Molecular Weight 404.5
IUPAC Name [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Standard InChI InChI=1S/C20H25FN4O2S/c1-14-19(28-23-22-14)20(26)25-10-6-15(7-11-25)24-12-8-16(9-13-24)27-18-5-3-2-4-17(18)21/h2-5,15-16H,6-13H2,1H3
Standard InChI Key ILZRRCAYCJGXBB-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure (CAS No. 1705340-62-0) comprises three distinct regions:

  • Bipiperidinyl Core: Two piperidine rings connected via a single bond, providing conformational flexibility and potential for hydrophobic interactions.

  • 2-Fluorophenoxy Substituent: A fluorinated aromatic ether group at the 4-position of the bipiperidine, enhancing lipophilicity and metabolic stability.

  • 4-Methyl-1,2,3-thiadiazol-5-yl Methanone: A thiadiazole ring substituted with a methyl group and linked to a ketone, introducing electron-deficient regions for potential hydrogen bonding or enzymatic interactions.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₃₁FN₂O₃S
Molecular Weight426.532 g/mol
IUPAC Name1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(2-methylphenoxy)ethanone
SMILESCC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
SolubilityNot publicly available

The presence of both nitrogen and sulfur in the thiadiazole ring contributes to its polarity, while the bipiperidinyl core may facilitate membrane permeability.

Synthetic Pathways and Challenges

While explicit synthetic routes for this compound remain undisclosed, analogous piperidine and thiadiazole derivatives suggest plausible strategies:

  • Bipiperidine Formation: Coupling of two piperidine units via nucleophilic substitution or reductive amination, as seen in related piperazine syntheses .

  • Thiadiazole Incorporation: Cyclocondensation of thiosemicarbazides with ketones or via Hantzsch-type reactions using mercaptoacetic acid derivatives.

  • Fluorophenoxy Functionalization: Introduction of the 2-fluorophenoxy group through Ullmann coupling or nucleophilic aromatic substitution under basic conditions.

A hypothetical synthesis might involve:

  • Step 1: Synthesis of 4-(2-fluorophenoxy)piperidine via SNAr reaction between 2-fluorophenol and 4-chloropiperidine.

  • Step 2: Coupling with a second piperidine unit to form the bipiperidinyl scaffold.

  • Step 3: Attachment of the thiadiazole-methanone group using acyl chloride intermediates .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBioactivity
LDK1229 (PubMed)Benzhydryl piperazine scaffoldCB1 inverse agonism
1-[3-(4-Fluorophenoxy)phenyl]ethanoneFluorophenoxy ketoneAntimicrobial, anti-inflammatory
5-Methyl-1,2,3-thiadiazol-4-yl derivativesThiadiazole coreEnzyme inhibition

The target compound uniquely combines a bipiperidine backbone with a thiadiazole-ketone group, potentially merging the pharmacokinetic advantages of piperidines with the target selectivity of thiadiazoles.

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and purity of the bipiperidinyl intermediate remains critical.

  • ADME Profiling: Empirical studies on absorption, distribution, metabolism, and excretion are needed to validate computational predictions.

  • Target Deconvolution: High-throughput screening or affinity chromatography could identify binding partners.

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